(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone
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Overview
Description
(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone typically involves multi-step organic reactions. The starting materials often include 6-bromo-4-phenylquinazoline and aniline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is studied for its potential as a building block for more complex molecules. It can be used in various organic synthesis reactions to create new compounds with desired properties.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, quinazoline derivatives are often explored for their therapeutic potential. This compound might be evaluated for its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry
In the industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties make them valuable in various applications.
Mechanism of Action
The mechanism of action of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 4-Phenylquinazoline
- 6-Bromoquinazoline
- Aminoquinazolines
Uniqueness
(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is unique due to its specific substitution pattern and the presence of the morpholino group. This structural uniqueness can result in distinct biological activities and chemical properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
[3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O2/c26-19-9-10-22-21(16-19)23(17-5-2-1-3-6-17)29-25(28-22)27-20-8-4-7-18(15-20)24(31)30-11-13-32-14-12-30/h1-10,15-16H,11-14H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZSXVWAYWHCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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